molecular formula C9H8N2O2 B566698 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid CAS No. 1248692-31-0

3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid

Cat. No.: B566698
CAS No.: 1248692-31-0
M. Wt: 176.175
InChI Key: MEJSFORMVIENMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties

3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid possesses the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 grams per mole. The compound exhibits a heterocyclic structure consisting of a fused imidazole-pyridine ring system, where the imidazole ring is attached to the pyridine ring at positions 1 and 2. The structural configuration includes a methyl group positioned at carbon-3 of the imidazole ring and a carboxylic acid functional group located at carbon-6 of the pyridine ring.

The canonical Simplified Molecular Input Line Entry System representation is CC1=CN=C2N1C=C(C=C2)C(=O)O, while the International Chemical Identifier string is InChI=1S/C9H8N2O2/c1-6-4-10-8-3-2-7(9(12)13)5-11(6)8/h2-5H,1H3,(H,12,13). The compound's three-dimensional structure exhibits moderate polarity due to the presence of the carboxylic acid moiety, which contributes to its solubility characteristics and interaction potential with biological targets.

Table 1: Fundamental Chemical Properties of this compound

Property Value Reference
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Chemical Abstracts Service Number 1248692-31-0
International Chemical Identifier Key MEJSFORMVIENMR-UHFFFAOYSA-N
Canonical Simplified Molecular Input Line Entry System CC1=CN=C2N1C=C(C=C2)C(=O)O
Purity (typical commercial grade) ≥98%

Classification and Nomenclature

This compound belongs to the imidazopyridine class of heterocyclic compounds, specifically categorized within the imidazo[1,2-a]pyridine subfamily. The nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound is systematically named as this compound. Alternative naming conventions may refer to it as imidazo[1,2-a]pyridine-6-carboxylic acid, 3-methyl-, emphasizing the substitution pattern.

The imidazo[1,2-a]pyridine core structure represents a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant pharmacological activities. This structural framework is found in several marketed pharmaceutical compounds, including zolimidine, which exhibits anti-ulcer properties, and zolpidem, known for its hypnotic effects. The specific substitution pattern of this compound distinguishes it from other members of this chemical family and contributes to its unique biological and chemical properties.

Historical Development and Research Context

The development of imidazo[1,2-a]pyridine derivatives has been driven by their significant biological activities and synthetic versatility. Research into these compounds intensified following the discovery of their wide-ranging pharmacological properties, including antiulcer, anticonvulsant, antiprotozoal, anthelmintic, antiepileptic, antifungal, antibacterial, analgesic, antiviral, anticancer, anti-inflammatory, antituberculosis, and antitumor activities. The imidazopyridine scaffold has become a crucial tool for medicinal chemists due to its ability to interact with diverse biological targets.

Recent studies have particularly focused on the anti-tuberculosis potential of imidazo[1,2-a]pyridine derivatives. High-throughput screening efforts have identified several compounds within this class demonstrating minimum inhibitory concentrations ranging from 0.03 to 5.0 micromolar against Mycobacterium tuberculosis strains. These findings have positioned imidazo[1,2-a]pyridine derivatives, including this compound, as promising candidates for developing new anti-tuberculosis therapies, particularly against multidrug-resistant strains.

Table 2: Research Applications and Biological Activities of Imidazo[1,2-a]pyridine Derivatives

Application Area Specific Activity Findings Reference
Anti-tuberculosis Research Mycobacterium tuberculosis inhibition Minimum inhibitory concentrations 0.03-5.0 μM
Pharmaceutical Development Neurological disorder targeting Effective neurotransmitter activity modulation
Agricultural Applications Crop protection formulations Enhanced efficacy against pests and diseases
Biochemical Research Enzyme inhibition studies Significant cytotoxic effects in cancer cell lines
Material Science Electronic property development Novel sensor and device applications

Structural Characteristics and Physical Properties

The structural characteristics of this compound are defined by its unique substitution pattern and the resulting physicochemical properties. The methyl group at position 3 creates steric hindrance that blocks electrophilic reactions at this site, representing a significant reactivity contrast to unsubstituted analogs that readily undergo halogenation or acylation at position 3. This structural feature contributes to the compound's metabolic stability and influences its interaction with biological targets.

The carboxylic acid group at position 6 introduces polar character to the molecule, affecting its solubility profile and enabling various chemical transformations. This functional group can participate in hydrogen bonding interactions, influencing the compound's binding affinity to biological targets and its pharmacokinetic properties. The combination of the methyl substituent and carboxylic acid group creates a molecule with balanced lipophilic and hydrophilic characteristics.

Storage and stability considerations indicate that the compound should be maintained under dry, room-temperature conditions to ensure structural integrity. The presence of the carboxylic acid functional group makes the compound susceptible to esterification reactions under acidic conditions and salt formation under basic conditions, which are important considerations for synthetic applications and formulation development.

Chemical Reactivity and Stability

This compound demonstrates diverse chemical reactivity patterns influenced by its heterocyclic structure and functional group positioning. The compound can undergo various chemical transformations including oxidation reactions using agents such as potassium permanganate or hydrogen peroxide, and reduction reactions employing sodium borohydride or lithium aluminum hydride. Substitution reactions, particularly halogenation processes, can be performed using chlorine or bromine in the presence of appropriate catalysts.

The carboxylic acid functional group enables the formation of amide derivatives through coupling reactions with various amines, a transformation that has been extensively utilized in pharmaceutical research. These amide formations typically employ coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole to facilitate the reaction under mild conditions. The resulting amide derivatives often exhibit enhanced biological activities compared to the parent carboxylic acid.

Properties

IUPAC Name

3-methylimidazo[1,2-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-4-10-8-3-2-7(9(12)13)5-11(6)8/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJSFORMVIENMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ketone-Aldehyde Condensation

This method involves reacting 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds. For 3-methyl derivatives, methyl-substituted ketones are used.

Reactants Conditions Yield References
2-Aminopyridine + 3-Halo-2-butanoneCyclohexanone, reflux, 20–24 h50–60%
2-Aminonicotinic acid + ChloroacetaldehydeEthanol/water, reflux, 14 h63%

Mechanism :

  • Nucleophilic attack : The amino group of 2-aminopyridine reacts with the carbonyl carbon of the ketone.

  • Cyclization : Formation of the five-membered imidazole ring via elimination of water or halide.

  • Methyl introduction : Methyl groups are retained from the starting ketone (e.g., 3-halo-2-butanone).

Ester Hydrolysis

The carboxylic acid group is often introduced via hydrolysis of ester precursors.

Base-Catalyzed Hydrolysis

Methyl or ethyl esters are hydrolyzed under basic conditions.

Substrate Reagents Conditions Yield References
Methyl imidazo[1,2-a]pyridine-6-carboxylateLiOH, MeOH/H₂O, 90 min, RTAcid workup (HCl)88%
Ethyl esterNaOH, EtOH, reflux, 20 hCrystallization70–80%

Key Steps :

  • Ester cleavage : LiOH or NaOH cleaves the ester bond.

  • Acidification : Protonation yields the carboxylic acid.

Functional Group Transformations

Post-cyclization modifications enable structural diversification.

Halogenation and Substitution

Halogenation at the 3-position is achieved using halogenating agents.

Substrate Reagents Conditions Product Yield References
Imidazo[1,2-a]pyridine-6-carboxylic acidCl₂, FeCl₃, CH₂Cl₂, RT3-Chloro derivative3-Chloro-6-carboxylic acid65%

Applications :

  • Cross-coupling : Halogenated intermediates undergo Suzuki or Buchwald-Hartwig reactions.

Modern Catalytic Methods

Recent advances leverage transition metals for efficiency.

Copper-Catalyzed Decarboxylative Coupling

This method employs alkynecarboxylic acids and aldehydes.

Reactants Catalyst Conditions Yield References
2-Aminopyridine + Propiolic acid + AldehydeCuI/Cu(OTf)₂, 120°C, 6 hMicrowave-assisted synthesis70–85%

Advantages :

  • Decarboxylation : Alkyne carboxylic acids eliminate CO₂, forming the imidazole ring.

  • Microwave assistance : Reduces reaction time to 20–30 min.

Industrial-Scale Production

Large-scale synthesis adapts lab methods with optimized parameters.

Continuous Flow Reactors

Used for cyclization and hydrolysis steps to enhance throughput.

Step Parameters Yield References
Cyclization2-Aminopyridine + ketone, cyclohexanone, 120°C, 4 h55–60%
HydrolysisMethyl ester + LiOH, MeOH/H₂O, 90 min88%

Purification :

  • Crystallization : Ethyl acetate or ethanol used to isolate pure product.

  • Chromatography : Silica gel or reversed-phase HPLC for high-purity samples.

Comparative Analysis of Methods

Method Advantages Limitations
CyclizationHigh regioselectivityRequires specialized reagents
HydrolysisScalable, high yieldAcid/base sensitivity
Copper catalysisShort reaction timeMetal catalyst cost

Chemical Reactions Analysis

Types of Reactions: 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound .

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis
3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow it to modulate neurotransmitter activities effectively, making it a candidate for developing drugs aimed at conditions such as depression and anxiety disorders.

Case Study: Anti-Tuberculosis Activity
Recent studies have highlighted the potential of imidazo[1,2-A]pyridine derivatives, including this compound, in combating multidrug-resistant tuberculosis (MDR-TB). High-throughput screening identified several compounds within this class that exhibited minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis (Mtb) strains, indicating their efficacy as potential anti-TB agents .

Agricultural Chemicals

Use in Agrochemicals
This compound is utilized in formulating agrochemicals. Its ability to enhance the efficacy of crop protection products makes it valuable in agricultural applications. It helps improve resistance against pests and diseases, thereby contributing to increased agricultural yields.

Biochemical Research

Enzyme Inhibition Studies
In biochemical research, this compound is employed to study enzyme inhibition mechanisms. Its derivatives have been shown to inhibit geranylgeranylation processes in various cancer cell lines, including HeLa cells. The cytotoxic effects were quantified using the PrestoBlue® viability assay, revealing significant inhibitory concentrations (IC50) for several analogs .

Material Science

Novel Material Development
The compound is explored for its potential in creating novel materials with specific electronic properties. Research focuses on developing advanced sensors and devices that leverage the unique characteristics of imidazo[1,2-A]pyridine derivatives.

Diagnostic Applications

Biomarker Identification
In diagnostic research, this compound is investigated for its role in identifying biomarkers for various diseases. This application aims at developing non-invasive methods for early disease detection.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Pharmaceutical DevelopmentDrug synthesis targeting neurological disordersEffective modulation of neurotransmitter activity; potential anti-TB agents
Agricultural ChemicalsCrop protection formulationsEnhances efficacy against pests and diseases
Biochemical ResearchEnzyme inhibition studiesSignificant cytotoxic effects observed in cancer cell lines
Material ScienceDevelopment of advanced sensorsExplored for specific electronic properties
Diagnostic ApplicationsBiomarker identificationInvestigated for non-invasive disease detection methods

Mechanism of Action

The mechanism by which 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or interfere with cellular pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being used.

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Electrophilic Substitution : The methyl group at C3 in the target compound prevents electrophilic reactions at this position, unlike unsubstituted analogs (e.g., imidazo[1,2-a]pyridine-6-carboxylic acid), which undergo halogenation or acylation at C3 .
  • Steric and Electronic Modifications : Chloro () and bromo () substituents increase molecular weight and alter electronic properties. For example, 6-chloro derivatives are used in bromodomain inhibitors due to enhanced binding interactions .

Pharmacological Relevance

  • The methyl group at C3 may improve metabolic stability by blocking oxidation, a common degradation pathway for imidazo[1,2-a]pyridines .
  • Carboxylic acid derivatives (e.g., 8-((2,6-dimethylbenzyl)amino)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylic acid) highlight the role of substituents in modulating pharmacokinetics, as seen in metabolite studies .

Thermal Stability

  • Compounds with aromatic acyl groups (e.g., 6-acetyl-8-benzoyl derivatives) exhibit higher melting points (293–294°C) due to intermolecular stacking, whereas alkyl-substituted analogs (e.g., methyl) lack such stabilization .

Biological Activity

3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid (3-MI) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Overview of this compound

3-MI is characterized by its unique structure, which includes a methyl group at the 3-position and a carboxylic acid group at the 6-position. This specific substitution pattern enhances its solubility and interaction with biological targets, making it a versatile compound in various applications.

Target of Action

3-MI exhibits significant biological activity through various mechanisms. It has been reported to demonstrate in vitro anti-tuberculosis (anti-TB) activity against both replicating and non-replicating bacterial cells. This suggests that it could be a potential candidate for developing new anti-TB therapies.

Mode of Action

The compound's mechanism involves disrupting essential cellular processes in pathogens. For instance, it has been shown to inhibit protein geranylgeranylation, a critical process in cell signaling and membrane localization of proteins. This inhibition reduces cell viability in cancer cell lines such as HeLa, highlighting its potential as an anticancer agent .

Antimicrobial Properties

3-MI has demonstrated potent antimicrobial properties, particularly against multidrug-resistant strains of tuberculosis. Studies have indicated that modifications to the compound's structure can enhance its efficacy against these resistant strains. For example, derivatives with carboxylate groups have shown improved minimum inhibitory concentrations (MICs) ranging from 0.003μM0.003\mu M to 0.05μM0.05\mu M .

Anticancer Activity

In cytotoxicity assays using HeLa cells, 3-MI analogs exhibited varying degrees of cytotoxicity with half-maximal inhibitory concentration (IC50) values indicating significant activity. Some analogs displayed IC50 values below 150μM150\mu M, suggesting strong potential for further development as anticancer agents .

Study on Antituberculosis Activity

A recent study synthesized several imidazo[1,2-a]pyridine derivatives and evaluated their activity against Mycobacterium tuberculosis (Mtb). The results indicated that certain modifications to the 3-MI structure significantly enhanced its potency against both replicating and non-replicating Mtb strains. The most active compounds were identified as benzyl amides containing analogs .

Cytotoxicity Assessment

Another study assessed the cytotoxic effects of various 3-MI derivatives on HeLa cells using PrestoBlue® viability assays. The results showed that several compounds had IC50 values indicating high cytotoxicity, with some displaying negligible inhibitory effects. This highlights the importance of structural modifications in enhancing biological activity .

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityIC50 Values
This compoundStructureAntituberculosis, Anticancer<150 µM
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acidStructureAntituberculosisNot specified
3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acidStructureAnticancerNot specified

Q & A

Q. Q1. What are the common synthetic routes for preparing 3-methylimidazo[1,2-a]pyridine-6-carboxylic acid and its derivatives?

Synthesis typically involves cyclization reactions using 2-aminopyridine derivatives and α,β-unsaturated carbonyl compounds. For example, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is a catalyst for constructing the imidazo[1,2-a]pyridine core via condensation . Methyl or bromo substituents (e.g., at the 3-position) are introduced using halogenation or alkylation agents like sodium hydride in dimethylformamide (DMF) . The carboxylic acid group at the 6-position is often retained via hydrolysis of ester precursors under acidic or basic conditions .

Q. Q2. How can the purity and structural integrity of this compound be validated in academic research?

Analytical methods include:

  • HPLC : Assess purity (>96% by reversed-phase chromatography) .
  • NMR : Confirm substituent positions (e.g., methyl at C3 and carboxylic acid at C6) using 1^1H and 13^{13}C spectra .
  • Mass spectrometry : Verify molecular weight (176.17 g/mol for the parent compound) and fragmentation patterns .

Q. Q3. What safety precautions are critical when handling this compound?

  • Hazards : Causes skin/eye irritation (H315, H319) and respiratory irritation (H335) .
  • Protocols : Use PPE (gloves, goggles), work in a fume hood, and follow emergency measures (e.g., rinsing eyes with water for 15 minutes) .

Advanced Research Questions

Q. Q4. How do substituent variations (e.g., methyl at C3 vs. bromo/chloro at C3) influence reactivity and biological activity?

  • Reactivity : Methyl groups enhance lipophilicity and stability, while halogens (Br, Cl) increase electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Biological activity : Bromo derivatives show higher antibacterial activity due to improved membrane penetration, whereas methyl groups may reduce metabolic degradation .

Q. Q5. What strategies optimize the compound’s solubility for in vitro pharmacological assays?

  • Salt formation : Convert the carboxylic acid to a sodium or potassium salt .
  • Co-solvents : Use DMSO or PEG-400 (<5% v/v) to maintain solubility in aqueous buffers without denaturing proteins .
  • Structural analogs : Replace the carboxylic acid with ester or amide groups to balance polarity .

Q. Q6. How can computational methods predict binding interactions between this compound and biological targets?

  • Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding (carboxylic acid group) and π-π stacking (aromatic core) .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify key binding residues .

Data Contradictions and Resolution

Q. Q7. Discrepancies in reported melting points: How to address variability in thermal data?

  • Issue : Melting points range from 250°C (imidazo[1,2-a]pyridine-6-carboxylic acid) to lower values for halogenated derivatives .
  • Resolution : Confirm purity via DSC (differential scanning calorimetry) and account for polymorphism or hydrate formation .

Q. Q8. Conflicting biological activity reports: Why do some studies show antimicrobial activity while others do not?

  • Factors : Strain specificity (Gram-positive vs. Gram-negative bacteria), assay conditions (e.g., nutrient media affecting compound stability), and substituent positioning .
  • Validation : Replicate assays under standardized CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

Methodological Advances

Q. Q9. What novel catalytic systems improve yield in large-scale synthesis?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80% yield in 20 minutes using Pd/C) .
  • Flow chemistry : Enhances reproducibility for multi-step reactions (e.g., cyclization followed by halogenation) .

Q. Q10. How to design SAR studies for this compound’s derivatives?

  • Variable substituents : Systematically modify C3 (methyl, halogen, aryl) and C6 (carboxylic acid, ester, amide).
  • Assays : Test against enzymatic targets (e.g., COX-2 for anti-inflammatory activity) and cancer cell lines (e.g., MTT assay on HeLa) .
  • Data analysis : Use QSAR models to correlate substituent electronic properties (Hammett σ) with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.